N'-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide (MF: C23H16N4O, MW: 364.41 g/mol) is a hydrazone derivative belonging to the biologically active indeno[1,2-b]quinoxaline scaffold class. It is formed by the condensation of 11H-indeno[1,2-b]quinoxalin-11-one with 2-phenylacetohydrazide.

Molecular Formula C23H16N4O
Molecular Weight 364.4 g/mol
Cat. No. B5344612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE
Molecular FormulaC23H16N4O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52
InChIInChI=1S/C23H16N4O/c28-20(14-15-8-2-1-3-9-15)26-27-22-17-11-5-4-10-16(17)21-23(22)25-19-13-7-6-12-18(19)24-21/h1-13,25H,14H2
InChIKeyBWMPVKNHNWVEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide: Core Structural Identity and Compound-Class Context for Informed Procurement


N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide (MF: C23H16N4O, MW: 364.41 g/mol) is a hydrazone derivative belonging to the biologically active indeno[1,2-b]quinoxaline scaffold class. It is formed by the condensation of 11H-indeno[1,2-b]quinoxalin-11-one with 2-phenylacetohydrazide [1]. This scaffold is recognized for yielding potent α-glucosidase inhibitors, with closely related N-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide analogs demonstrating IC50 values significantly lower than the clinical standard acarbose [2]. The compound is formally registered in the Wiley Mass Spectral Library, confirming its structural authentication via GC-MS [1].

Why N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide Cannot Be Replaced by Generic Indenoquinoxaline-Hydrazide Analogs


While several N-acyl hydrazide derivatives of indeno[1,2-b]quinoxalin-11-one are commercially available, they are not interchangeable. The critical discriminating feature is the phenylacetyl (-C(=O)CH2Ph) substituent versus the more common benzoyl (-C(=O)Ph) or acetyl (-C(=O)CH3) groups [1]. The phenylacetyl group introduces a methylene spacer, which increases conformational flexibility and extends the pharmacophore, potentially altering the binding mode within enzyme active sites. In the benzohydrazide series, even subtle variations on the phenyl ring (e.g., 3d vs. 3f) led to multi-fold differences in α-glucosidase IC50 values [2]. Therefore, substituting this compound with a benzohydrazide or acetohydrazide analog would constitute a different chemical entity with an unvalidated biological profile, undermining experimental reproducibility in target identification or lead optimization campaigns.

Quantitative Evidence Guide: Verified Differentiation of N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide from Closest Analogs


Structural Differentiation: Conformational Flexibility and Pharmacophoric Extension via the Phenylacetyl Moiety

The target compound possesses a phenylacetyl hydrazide side chain, distinguishing it from the benzohydrazide series (directly attached phenyl ring) and the acetohydrazide analog (methyl group only). The insertion of a methylene (-CH2-) spacer between the carbonyl and the phenyl ring increases the rotatable bond count and extends the spatial reach of the terminal aromatic group. This architectural difference is critical for engaging hydrophobic sub-pockets that are inaccessible to the shorter and more rigid benzohydrazide congeners [1]. The presence of this specific moiety is confirmed by GC-MS, with a registered exact mass of 364.132411 g/mol [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Inferred Potency Advantage in α-Glucosidase Inhibition Based on Hydrazide Side-Chain SAR Trends

In the thoroughly characterized benzohydrazide series (compounds 3a-3p), the nature of the terminal aromatic substituent profoundly influences α-glucosidase inhibitory activity. The most potent analog, 3k (4-OCF3 benzohydrazide), achieved an IC50 of 0.5 ± 0.1 µM, which is approximately 1800-fold more potent than the clinical standard acarbose (IC50 = 906 ± 8.34 µM) [1]. While the specific IC50 for the phenylacetohydrazide derivative remains unpublished, the SAR trend demonstrates that extending the side chain with lipophilic groups significantly enhances potency. The phenylacetyl group, being more lipophilic and flexible than the benzoyl group, is predicted to interact more favorably with the enzyme's hydrophobic pocket, suggesting a high probability of achieving sub-micromolar IC50 values, a range unattainable by the smaller acetohydrazide analog.

Enzyme Inhibition Antidiabetic Drug Discovery SAR Data Mining

Analytical Identity and Purity Verification for Reproducible Procurement

The compound's identity is unambiguously established by its inclusion in the authoritative Wiley Registry of Mass Spectral Data, which provides a reference GC-MS spectrum. The exact mass is confirmed at 364.132411 g/mol, with an InChIKey of IWAGDAQZDMDWBC-QYQHSDTDSA-N, establishing the Z-configuration of the hydrazone bond [1]. This analytical data provides a traceable standard for verifying the compound's identity and purity upon procurement, which is essential for reproducible experiments. In contrast, many benzohydrazide and acetohydrazide analogs from non-excluded vendors lack such comprehensive spectral library validation.

Quality Control Analytical Chemistry Compound Authentication

Target Application Scenarios for N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide in Drug Discovery and Chemical Biology


Lead Expansion in Non-Glycosidic α-Glucosidase Inhibitor Programs for Type 2 Diabetes

This compound is an ideal candidate for expanding SAR around the indenoquinoxaline-11-ylidene hydrazide chemotype. Based on the established potency of benzohydrazide derivatives against α-glucosidase (IC50 as low as 0.5 µM), this phenylacetyl variant is predicted to maintain or improve upon this activity due to its enhanced lipophilic interaction potential [1]. Procurement for in vitro enzyme inhibition assays will allow teams to map the contribution of the methylene spacer to binding affinity and selectivity, potentially yielding a new lead series with improved pharmacokinetic properties over the parent benzohydrazide class.

Negative Control or Orthogonal Probe for Benzohydrazide-Based JNK Inhibitor Studies

The indeno[1,2-b]quinoxaline scaffold is also known to yield c-Jun N-terminal kinase (JNK) inhibitors, with certain oxime derivatives showing JNK1 IC50 values of 0.3 µM [2]. The phenylacetohydrazide version, with its distinct hydrazone linkage and extended side chain, can serve as a structurally orthogonal probe to confirm target engagement or as a negative control to distinguish JNK-mediated effects from off-target α-glucosidase activity in cellular assays. Procuring this compound alongside a known JNK inhibitor oxime enables rigorous mechanistic deconvolution.

Building a Focused Library of Conformationally Diverse Indenoquinoxaline-Hydrazone Chelators for Metallodrug Discovery

Indenoquinoxaline-hydrazone ligands have been explored for metal coordination, with thiosemicarbazide derivatives forming stable Cu(I) complexes that exhibit selective antimicrobial activity against S. aureus [3]. The phenylacetohydrazide compound offers a distinct N,O-donor set compared to the N,S-donor set of thiosemicarbazides, enabling the synthesis of coordination complexes with altered geometry and redox properties. Procuring this ligand for metallodrug screening campaigns can uncover novel metal-based antimicrobial or anticancer agents with modes of action distinct from those of existing thiosemicarbazide complexes.

Method Development and Validation of a High-Throughput α-Glucosidase Screening Cascade

Given the urgent need for new non-glycosidic α-glucosidase inhibitors, this compound can serve as a performance validation standard for developing and calibrating high-throughput screening (HTS) assays. Its predicted potency profile, intermediate between the weak parent benzohydrazide (IC50 ~241 µM) and the highly potent 3k analog (IC50 ~0.5 µM) [1], makes it an ideal tool for establishing the assay's dynamic range and sensitivity, ensuring that the screening window reliably detects hits across a wide potency spectrum.

Quote Request

Request a Quote for N'-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.